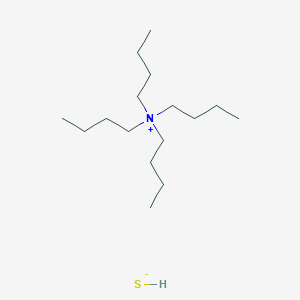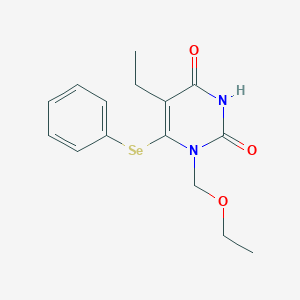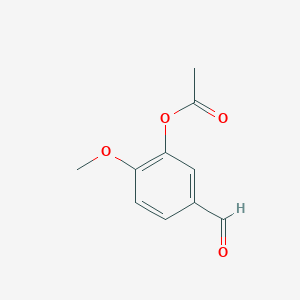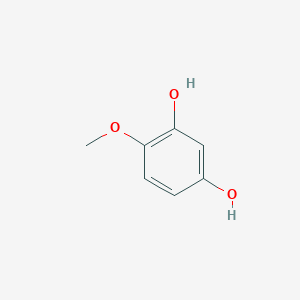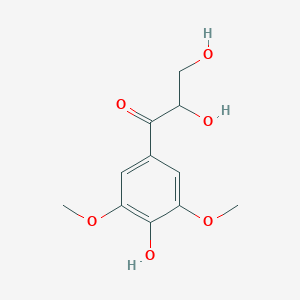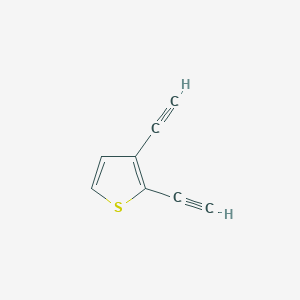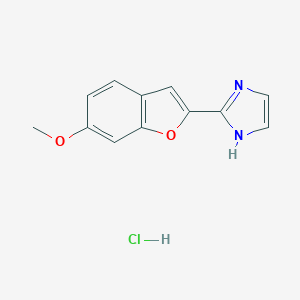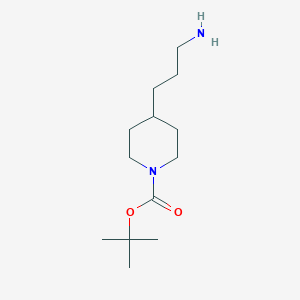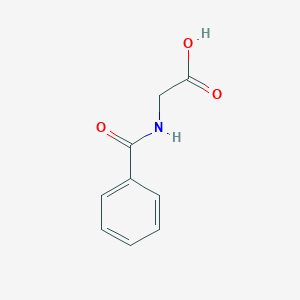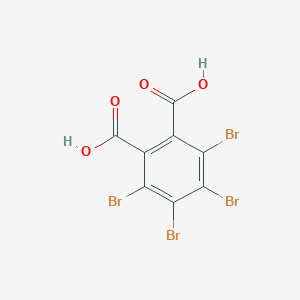
四溴邻苯二甲酸
描述
Tetrabromophthalic acid is a brominated aromatic compound with the molecular formula C8H2Br4O4. It is primarily used as a flame retardant due to its high bromine content, which imparts fire-resistant properties to various materials. This compound is a derivative of phthalic acid, where four hydrogen atoms are replaced by bromine atoms.
科学研究应用
Tetrabromophthalic acid has a wide range of applications in scientific research and industry:
Flame Retardants: It is extensively used in the production of flame-retardant materials, including plastics, textiles, and electronics.
Polymer Chemistry: It serves as a monomer for synthesizing flame-retardant polyesters and other polymers.
Biological Studies: Its derivatives are used in biological studies to investigate the effects of brominated compounds on living organisms.
Environmental Research: It is studied for its environmental impact and persistence in various ecosystems.
作用机制
Target of Action
Tetrabromophthalic acid, like other brominated flame retardants (BFRs), is primarily targeted at reducing the flammability of various consumer products . It is predominantly found in different environments through industrial processes and in human samples .
Mode of Action
It is known that brominated flame retardants, including tetrabromophthalic acid, interfere with combustion during a particular stage of the process . They act chemically and/or physically in the solid, liquid, or gas phase .
Biochemical Pathways
It is known that brominated flame retardants can have a wide range of effects on biochemical processes, depending on their nature .
Pharmacokinetics
It is known that brominated flame retardants can be found in various environments and in human samples, suggesting that they can be absorbed and distributed within the body .
Result of Action
It is known that brominated flame retardants can have a wide range of effects on living organisms, depending on their nature .
Action Environment
The action, efficacy, and stability of Tetrabromophthalic acid can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can all affect the action of brominated flame retardants .
准备方法
Synthetic Routes and Reaction Conditions
Tetrabromophthalic acid is typically synthesized through the bromination of phthalic anhydride. The process involves the reaction of phthalic anhydride with bromine in the presence of a bromination catalyst such as iodine or iron powder. The reaction is carried out in fuming sulfuric acid containing sulfur trioxide. The bromination is performed at elevated temperatures, usually between 80°C and 150°C, to ensure complete substitution of hydrogen atoms with bromine atoms .
Industrial Production Methods
In industrial settings, the production of tetrabromophthalic acid follows a similar bromination process. The reaction mixture typically includes phthalic anhydride, bromine, and a catalyst in a sulfuric acid medium. The reaction conditions are carefully controlled to optimize yield and purity. The final product is isolated by crystallization and purified through washing and drying processes .
化学反应分析
Types of Reactions
Tetrabromophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Hydrolysis: The compound reacts with water, especially in the presence of acids, to form phthalic acid derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions are often catalyzed by acids or bases.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Substituted Phthalic Acids: Products of nucleophilic substitution reactions.
Phthalic Acid Derivatives: Products of hydrolysis reactions.
相似化合物的比较
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different chemical structure.
Bis(2-ethylhexyl)tetrabromophthalate: A brominated phthalate ester used as a plasticizer and flame retardant.
Uniqueness
Tetrabromophthalic acid is unique due to its high bromine content and its specific structure, which allows it to be highly effective as a flame retardant. Its ability to form stable char layers and release bromine radicals during combustion makes it particularly valuable in applications requiring high fire resistance.
属性
IUPAC Name |
3,4,5,6-tetrabromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRDTMSOGDWMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13654-74-5 (aluminum salt), 18824-74-3 (di-potassium salt), 18824-79-8 (nickel salt), 25357-79-3 (di-hydrochloride salt), 68084-31-1 (magnesium salt) | |
| Record name | Tetrabromophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043781 | |
| Record name | Tetrabromophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13810-83-8 | |
| Record name | Tetrabromophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13810-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabromophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IHX0537R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Tetrabromophthalic Acid (TBPA) discussed in the provided research?
A1: The primary application of TBPA explored in these research papers is as a flame retardant for various materials, particularly wool and plastic materials. [, , , , ]
Q2: How does TBPA contribute to flame retardancy?
A2: While the exact mechanism is not fully detailed in these papers, TBPA, like many halogenated organic compounds, likely acts in the gas phase by interfering with the radical chain reactions involved in combustion. [] Additionally, the formation of intumescent char upon heating, observed in TBPA-treated wool, further enhances flame retardancy by creating a protective barrier. []
Q3: Are there any drawbacks to using TBPA as a flame retardant?
A3: Yes, research highlights a few drawbacks. Firstly, TBPA treatment on wool, while effective in reducing after-flaming time, suffers from poor wash fastness. [] Secondly, it leads to excessive smoke emission compared to some metal complex treatments. []
Q4: Can the wash fastness of TBPA treatment on wool be improved?
A4: Research indicates that co-applying TBPA with a fluorozirconate/citric acid system, in the presence of polyvinylidene chloride (PVDC) copolymer, can significantly enhance the wash fastness of the flame retardant finish on wool. []
Q5: Is TBPA used alone or in combination with other compounds for flame retardancy?
A5: TBPA can be used independently or combined with other flame retardants. Studies show synergistic effects when TBPA is used with specific metal complexes, resulting in improved limiting oxygen index and wash fastness in treated wool. []
Q6: Beyond its flame-retardant properties, what other applications of TBPA are mentioned in the research?
A6: One study investigates the biodegradability of TBPA alongside other aromatic compounds in landfill simulation reactors, indicating its potential presence and persistence in the environment. []
Q7: Are there any safety concerns associated with TBPA?
A7: While one study declares the non-mutagenicity of TBPA and its anhydride form, [] information on its broader toxicity profile, environmental impact, and potential long-term effects requires further investigation. []
Q8: How is the molecular structure of TBPA described?
A8: While specific spectroscopic data is not provided in the research excerpts, TBPA's structure is derived from phthalic acid with four bromine atoms replacing hydrogens on the aromatic ring. [] This halogenation significantly contributes to its flame-retardant properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


